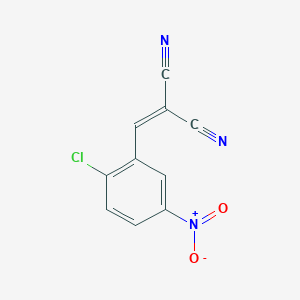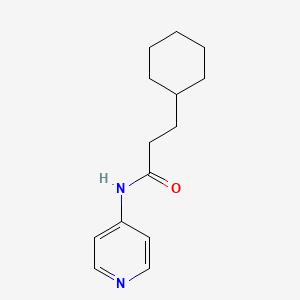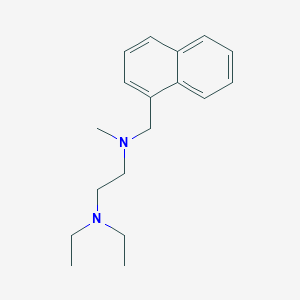![molecular formula C16H11F3N2O2 B5709983 5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, commonly known as MTFPO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse biological activities. Its unique chemical structure and properties make it an attractive target for drug design and development.
作用机制
The mechanism of action of MTFPO is not yet fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell signaling pathways. MTFPO has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of ribosomes, leading to the inhibition of protein synthesis. Furthermore, MTFPO has been shown to inhibit the activity of various signaling pathways, including the MAPK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
MTFPO has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Furthermore, MTFPO has been shown to have antiviral properties, leading to the inhibition of viral replication. However, the exact biochemical and physiological effects of MTFPO are still being studied, and further research is needed to fully understand its mechanisms of action.
实验室实验的优点和局限性
MTFPO has several advantages for lab experiments, including its high purity and stability, making it suitable for various scientific applications. Furthermore, MTFPO is relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using MTFPO in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
未来方向
There are several future directions for research on MTFPO, including the development of new drugs based on its chemical structure and properties. Furthermore, further research is needed to fully understand the mechanisms of action of MTFPO and its potential use in the treatment of various diseases. In addition, further studies are needed to investigate the potential side effects and toxicity of MTFPO, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new synthesis methods for MTFPO may also lead to the discovery of new compounds with similar or improved biological activities.
合成方法
MTFPO can be synthesized through a multistep process involving the reaction of 4-methoxybenzohydrazide with 4-trifluoromethylbenzaldehyde, followed by the reaction of the resulting intermediate with thionyl chloride and potassium hydroxide. The final product is obtained through cyclization of the intermediate in the presence of phosphorus oxychloride and triethylamine. The synthesis of MTFPO has been optimized to produce high yields and purity, making it suitable for various scientific applications.
科学研究应用
MTFPO has been extensively studied for its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and cell cycle arrest. MTFPO has also been shown to have potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, MTFPO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, MTFPO has been shown to have antiviral properties against several viruses, including influenza virus and herpes simplex virus.
属性
IUPAC Name |
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-13-8-4-11(5-9-13)15-20-14(21-23-15)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMDWTWPJSEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
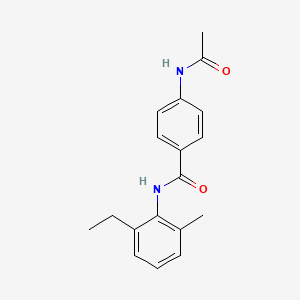
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
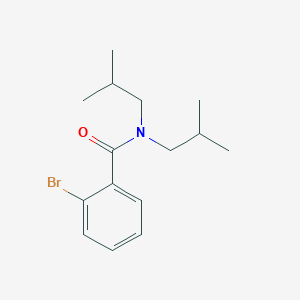
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
